

A Comparative Guide to the Simultaneous Determination of Patulin and Citrinin in Cereals

Author: BenchChem Technical Support Team. Date: December 2025



The co-occurrence of mycotoxins such as **patulin** (PAT) and citrinin (CIT) in cereals poses a significant threat to food safety and public health. Accurate and reliable analytical methods are crucial for their simultaneous detection and quantification to ensure compliance with regulatory limits and to conduct exposure assessments. This guide provides a comparative overview of the most common analytical techniques used for the simultaneous determination of **patulin** and citrinin in cereal matrices, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Analytical Methods

The choice of an analytical method for mycotoxin analysis depends on various factors, including sensitivity, selectivity, sample throughput, cost, and the specific requirements of the analysis (e.g., screening vs. confirmation). Liquid chromatography coupled with mass spectrometry (LC-MS) is increasingly favored for its high selectivity and sensitivity, allowing for the determination of multiple mycotoxins in a single run.[1]



Parameter	HPLC-FLD/UV	LC-MS/MS	ELISA	
Principle	Chromatographic separation followed by detection based on fluorescence (CIT) or UV absorbance (PAT).	Chromatographic separation followed by mass analysis of precursor and product ions.	Antigen-antibody reaction with colorimetric detection.	
Specificity	Moderate to High. Potential for matrix interference.	Very High. Provides structural confirmation.	Moderate to High. Cross-reactivity can be an issue.[2]	
Sensitivity (LOD/LOQ)	Good. LODs in the low μg/kg range are achievable.[2][3]	Excellent. Sub-µg/kg detection limits are common.[4]	Good for screening. LODs typically in the low µg/kg range.	
Quantification	Reliable and accurate.	Highly accurate and precise.	Semi-quantitative to quantitative.	
Sample Throughput	Moderate.	High, especially with UHPLC systems.	Very High. Ideal for screening large numbers of samples.	
Cost (Instrument)	Moderate.	High.	Low.	
Cost (Per Sample)	Moderate.	High.	Low.	
Confirmation	Requires confirmation by a more selective technique.	Provides definitive confirmation.	Requires confirmation by a chromatographic method.	

Table 1: Comparison of Key Performance Characteristics of Analytical Methods for **Patulin** and Citrinin Determination.

Performance Data of Analytical Methods

The following tables summarize the reported performance data for the determination of **patulin** and citrinin in cereals and related matrices. It is important to note that performance characteristics can vary depending on the specific cereal matrix, sample preparation method, and instrumentation used.



Liquid Chromatography-Based Methods LOD LOQ Recover Referen Method Analyte **RSD (%)** Matrix (µg/kg) (µg/kg) y (%) ce Wheat, HPLC-Red Citrinin 3 10 80-110 0.7-4.3 FLD Yeast Rice HPLC-**Spices** Citrinin 1 3 >80 <9 **FLD** HPLC-Infant Citrinin 0.1 0.25 >80 <9 FLD Cereals HPLC-Pome Patulin 6 18 55-97 N/A UV Fruits HPLC-Pome 1 3 Citrinin 84-101 N/A UV **Fruits** Various Foodstuff LC-1.6 Citrinin 8.0 80-96 12.5-17.6 MS/MS (including spices) Baby LC-Milk 0.5 70-99 Citrinin 0.3 8-21 MS/MS Powder Food Supplem LCents Citrinin N/A 2.5 70-120 N/A MS/MS (Red Yeast Rice)

Table 2: Performance Data for Liquid Chromatography-Based Methods.



Immunoassay-Based Methods (ELISA)										
Method	Matrix	Analyte	LOD (μg/kg)	LOQ (μg/kg)	Recover y (%)	RSD (%)	Referen ce			
ELISA	Cereals and Feedstuff s	Citrinin	15	20	82.9	7.6-12.3				
ELISA	Apple Juice, Orange Juice, Apple Sauce	Patulin	7.0	10	>80	<20				

Table 3: Performance Data for ELISA Methods.

Experimental Workflow

A typical workflow for the analysis of **patulin** and citrinin in cereals involves sample preparation (extraction and clean-up) followed by instrumental analysis.



Click to download full resolution via product page

Caption: General workflow for mycotoxin analysis in cereals.

Experimental Protocols LC-MS/MS Method for Simultaneous Determination



This protocol is a composite based on established methods for mycotoxin analysis in cereals and offers high sensitivity and selectivity.

- a. Sample Preparation (QuEChERS-based)
- Homogenization: Grind a representative sample of the cereal to a fine powder.
- Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile/water (80:20, v/v).
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Clean-up (Dispersive Solid-Phase Extraction d-SPE):
 - Take a 1 mL aliquot of the supernatant.
 - Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
 - Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
- Final Preparation:
 - Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.
 - The extract is ready for LC-MS/MS analysis.
- b. LC-MS/MS Conditions
- LC System: UHPLC system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).



- Mobile Phase:
 - A: 5 mM ammonium formate in water with 0.1% formic acid.
 - B: 5 mM ammonium formate in methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analytes, followed by re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes (as patulin and citrinin ionize differently).
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both **patulin** and citrinin would be monitored.

HPLC-FLD/UV Method

This method is a cost-effective alternative to LC-MS/MS, suitable for routine monitoring. It combines fluorescence detection for citrinin and UV detection for **patulin**.

- a. Sample Preparation (Immunoaffinity Column Clean-up)
- Homogenization: Grind the cereal sample to a fine powder.
- Extraction:
 - Weigh 25 g of the homogenized sample into a blender jar.
 - Add 100 mL of methanol/water (75:25, v/v) and blend at high speed for 2 minutes.
 - Filter the extract through a fluted filter paper.
- Dilution and Clean-up:



- Dilute a portion of the filtrate with phosphate-buffered saline (PBS).
- Pass the diluted extract through a tandem immunoaffinity column (IAC) designed for both
 patulin and citrinin (if available) or sequentially through individual IACs.
- Wash the column with PBS to remove interfering compounds.
- Elution:
 - Elute the mycotoxins from the IAC with methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for HPLC analysis.
- b. HPLC Conditions
- HPLC System: A standard HPLC system with a UV/Vis detector and a fluorescence detector.
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and water containing a pH modifier like phosphoric acid. The exact composition would need to be optimized for the simultaneous separation of both analytes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection:
 - Patulin: UV detection at approximately 276 nm.
 - Citrinin: Fluorescence detection with excitation at ~330 nm and emission at ~500 nm.

ELISA Screening Method

ELISA provides a rapid and high-throughput screening tool for a large number of samples. Commercial ELISA kits are available for both **patulin** and citrinin.



a. Sample Preparation

- Extraction: Follow the extraction procedure provided in the specific ELISA kit manual. This
 typically involves a simple solvent extraction (e.g., methanol/water).
- Dilution: The extract is usually diluted with a buffer provided in the kit to minimize matrix effects.

b. ELISA Procedure

- Add standards, controls, and prepared samples to the antibody-coated microtiter wells.
- Add the enzyme-conjugated mycotoxin.
- Incubate for the specified time to allow for competitive binding.
- Wash the wells to remove unbound reagents.
- Add a substrate solution, which will react with the bound enzyme conjugate to produce a color.
- Stop the reaction and measure the absorbance using a microplate reader.
- The concentration of the mycotoxin in the sample is inversely proportional to the color intensity.

Conclusion

The simultaneous determination of **patulin** and citrinin in cereals can be effectively achieved using various analytical techniques. LC-MS/MS stands out as the gold standard for its superior sensitivity, selectivity, and confirmatory capabilities, making it ideal for both research and regulatory compliance. HPLC with dual UV and fluorescence detection offers a reliable and more accessible alternative for routine monitoring, especially when coupled with effective clean-up techniques like immunoaffinity columns. ELISA serves as a valuable high-throughput screening tool, allowing for the rapid testing of numerous samples, with positive results requiring confirmation by a chromatographic method. The choice of the most appropriate method will depend on the specific analytical needs, available resources, and the required level of sensitivity and confirmation.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Citrinin in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to the Simultaneous Determination of Patulin and Citrinin in Cereals]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b190374#simultaneous-determination-of-patulin-and-citrinin-in-cereals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com